molecular formula C22H17F3N4O2S B6560859 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1021255-32-2

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6560859
CAS No.: 1021255-32-2
M. Wt: 458.5 g/mol
InChI Key: PIMSHLWAXALVEV-UHFFFAOYSA-N
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Description

The compound “2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide” is a pyrazolo[1,5-a]pyrazin derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin derivatives often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . Copper-catalyzed 1,3 dipolar cycloaddition reactions have also been used in the synthesis of pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The molecular formula of the compound is C22H17F3N4O2S, with an average mass of 458.456 Da and a monoisotopic mass of 458.102417 Da .


Chemical Reactions Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family due to their diversified applications in different areas such as technology, medicine, and agriculture . They have been reported to exhibit a variety of chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

Pyrazoles and their derivatives have attracted the attention of many researchers due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on exploring the biological activities of this compound and its potential applications in drug discovery.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2S/c1-31-15-8-6-14(7-9-15)18-12-19-21(26-10-11-29(19)28-18)32-13-20(30)27-17-5-3-2-4-16(17)22(23,24)25/h2-12H,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMSHLWAXALVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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